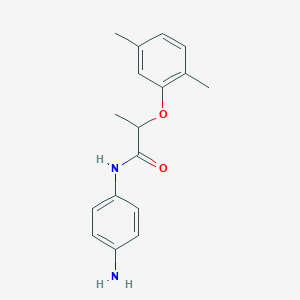

N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide

Description

N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 2,5-dimethylphenoxy group and a para-aminophenyl moiety. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted XLogP ~3–4) and hydrogen-bonding capacity (1 donor, 4 acceptors), which are critical for biological interactions .

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(2,5-dimethylphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-4-5-12(2)16(10-11)21-13(3)17(20)19-15-8-6-14(18)7-9-15/h4-10,13H,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWPENVVULRXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-aminophenol and 2,5-dimethylphenol.

Formation of Intermediate: The 4-aminophenol is reacted with a suitable acylating agent to form an intermediate amide.

Coupling Reaction: The intermediate amide is then coupled with 2,5-dimethylphenol under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Purification Techniques: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are typical for substitution reactions.

Major Products

Oxidation Products: Quinones, nitro derivatives, and other oxidized compounds.

Reduction Products: Amines, alcohols, and other reduced forms.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

Materials Science: Utilized in the synthesis of polymers and advanced materials.

Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide involves:

Molecular Targets: Interaction with specific enzymes, receptors, or proteins in biological systems.

Pathways Involved: Modulation of biochemical pathways such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Methyl-Substituted Derivatives

- N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide Key Difference: A methyl group at position 2 on the aminophenyl ring. Commercial Availability: Priced at $284.00/500 mg (Santa Cruz Biotechnology, sc-329769) .

- N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)propanamide Key Difference: Dimethyl groups at positions 2 and 6 on the phenoxy ring. Impact: The 2,6-dimethyl configuration creates a more rigid, bulky structure, likely altering solubility and receptor selectivity compared to the 2,5-dimethyl isomer .

Halogen-Substituted Derivatives

- 2-(4-Chloro-3,5-dimethylphenoxy)-N,N-bis(2-furylmethyl)propanamide Key Difference: Chloro and furanmethyl groups.

- 2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide Key Difference: Trichlorinated aromatic system. Impact: High molecular weight (358.65 g/mol) and chlorine content suggest increased membrane permeability but possible toxicity risks .

Heterocyclic Modifications

- 2-(2,5-Dimethylphenoxy)-N-(1,3-thiazol-2-yl)propanamide Key Difference: Replacement of the para-aminophenyl group with a thiazole ring. Impact: The thiazole moiety introduces a heterocyclic aromatic system, improving π-π stacking interactions with protein targets. This compound has a molecular weight of 276.35 g/mol and is annotated in ChEMBL (CHEMBL1793) for GPCR modulation .

Functional Group Variations

- (2S)-3-(4-Aminophenyl)-2-[[(E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]amino]-N-[4-(hydroxycarbamoyl)phenyl]propanamide (18D) Key Difference: Incorporation of a hydroxamic acid group and dimethoxyphenyl substituent. Impact: The hydroxamic acid group enables chelation of metal ions (e.g., zinc in histone deacetylases), conferring antitumor activity. The dimethoxy groups enhance solubility relative to dimethyl substituents .

Physicochemical and Pharmacological Data Comparison

Biological Activity

N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₂₂N₂O₂

- Molecular Weight : 298.38 g/mol

- CAS Number : 954254-91-2

The compound features an amide functional group linked to a 4-amino-phenyl moiety and a 2-(2,5-dimethylphenoxy) side chain. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

- Molecular Targets : The compound is known to interact with various enzymes and receptors, potentially modulating their activity through hydrogen bonding and hydrophobic interactions.

- Biochemical Pathways : It influences several biochemical pathways, including signal transduction and metabolic processes, which can lead to alterations in gene expression and cellular responses.

Antioxidant Properties

Research has indicated that this compound exhibits antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in cells.

Cytotoxicity Studies

Case studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Study on Cancer Cell Lines : In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells by activating caspase pathways.

- Mechanism of Cytotoxicity : The cytotoxic effects are believed to be mediated through the generation of reactive oxygen species (ROS), leading to cellular damage and programmed cell death.

Research Findings

A summary of significant findings from recent studies includes:

| Study Focus | Findings | Reference |

|---|---|---|

| Antioxidant Activity | Demonstrated significant free radical scavenging ability. | |

| Cytotoxicity in Cancer Cells | Induced apoptosis in breast cancer cells via ROS generation. | |

| Enzyme Interaction | Acted as a probe in assays studying enzyme interactions; potential for therapeutic applications. |

Case Study 1: Apoptosis Induction in Breast Cancer Cells

In a controlled laboratory setting, this compound was tested on MCF-7 breast cancer cells. The results indicated:

- Increased Caspase Activity : There was a notable increase in caspase-3 and caspase-9 activities, indicating the activation of apoptotic pathways.

- Cell Viability Reduction : The compound reduced cell viability significantly at concentrations above 10 µM.

Case Study 2: Antioxidant Mechanism Exploration

Another study focused on the antioxidant properties of the compound:

- DPPH Scavenging Assay : The compound exhibited a dose-dependent scavenging effect on DPPH radicals, suggesting its potential as an antioxidant agent.

- Protective Effects Against Oxidative Stress : Pre-treatment with the compound reduced oxidative stress markers in human fibroblast cells exposed to H₂O₂.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.